molecular formula C10H20ClNO3 B2476232 Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride CAS No. 2230799-68-3

Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B2476232
CAS No.: 2230799-68-3
M. Wt: 237.72
InChI Key: YIPZQYCAGCRHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H20ClNO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with methoxyethyl groups. One common method includes the esterification of piperidine-4-carboxylic acid with methoxyethanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as toluene or dichloromethane, with the reaction mixture being heated to reflux. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride
  • 4-Methyl-4-piperidinecarboxamide hydrochloride
  • 2-(2-Methoxyethyl)piperidine hydrochloride

Uniqueness

Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride is unique due to its specific methoxyethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 4-(2-methoxyethyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-13-8-5-10(9(12)14-2)3-6-11-7-4-10;/h11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPZQYCAGCRHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCNCC1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.